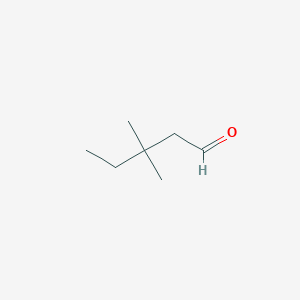

3,3-Dimethylpentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKCSWORDUPIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-47-8 | |

| Record name | 3,3-dimethylpentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentanal, a branched aliphatic aldehyde, is a molecule of interest in various fields of chemical research and development. Its unique structural features, characterized by a quaternary carbon at the 3-position, influence its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science.

Physical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 118993-47-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI Key | HPKCSWORDUPIJS-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C)(C)CC=O | PubChem[1] |

| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity (Computed) | 74.5 | PubChem[1] |

Experimental and Predicted Physical States and Constants

| Property | Value | Notes |

| Physical State | Liquid (at STP) | Predicted based on analogous aldehydes |

| Boiling Point | ~135-145 °C | Predicted. The isomer 2,3-dimethylpentanal (B105951) has a boiling point of 134.5 °C. |

| Melting Point | Not available | --- |

| Density | ~0.81 g/cm³ | Predicted. The isomer 2,3-dimethylpentanal has a density of 0.803 g/cm³. |

| Refractive Index | ~1.41 | Predicted. The isomer 2,3-dimethylpentanal has a refractive index of 1.401. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Expected behavior for a medium-chain aldehyde. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. The presence of a sterically hindered quaternary carbon at the α-position can influence the kinetics of its reactions.

Oxidation

This compound can be oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid. This is a common transformation for aldehydes and can be achieved using various oxidizing agents.

Reduction

The aldehyde functional group can be readily reduced to a primary alcohol, yielding 3,3-dimethylpentanol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Nucleophilic Addition

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound via Swern Oxidation of 3,3-Dimethylpentanol

This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde using Swern oxidation, a mild and efficient method.[1][2][3][4]

Materials:

-

3,3-Dimethylpentanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Argon or Nitrogen gas

-

Dry ice/acetone (B3395972) bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane to the flask, followed by oxalyl chloride (1.5 equivalents) via a syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM from one of the dropping funnels, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of 3,3-dimethylpentanol (1.0 equivalent) in anhydrous DCM from the second dropping funnel. Maintain the temperature at -78 °C and stir for 45 minutes.

-

Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick.

-

After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Oxidation to 3,3-Dimethylpentanoic Acid

This protocol utilizes potassium permanganate (B83412) as the oxidizing agent.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like acetone or tert-butanol.

-

Prepare a solution of potassium permanganate in water with a small amount of sodium hydroxide.

-

Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid. If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 3,3-dimethylpentanoic acid, which can be further purified by recrystallization or distillation.

Reduction to 3,3-Dimethylpentanol

This protocol uses sodium borohydride for the reduction.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain crude 3,3-dimethylpentanol, which can be purified by distillation.

Spectral Data Analysis

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the general properties of aliphatic aldehydes and data from its isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following key signals:

-

Aldehydic Proton (-CHO): A triplet around δ 9.6-9.8 ppm due to coupling with the adjacent CH₂ group.

-

Methylene Protons (α to C=O): A doublet around δ 2.2-2.4 ppm.

-

Ethyl Group Protons: A quartet around δ 1.3-1.5 ppm (CH₂) and a triplet around δ 0.8-1.0 ppm (CH₃).

-

Gem-Dimethyl Protons: A singlet around δ 0.9-1.1 ppm for the two equivalent methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display the following signals:

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 200-205 ppm.[5]

-

Quaternary Carbon: A peak around δ 40-50 ppm.

-

Methylene and Methyl Carbons: Peaks in the aliphatic region (δ 10-60 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for an aliphatic aldehyde:[7][8]

-

C=O Stretch: A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[9]

-

C-H Stretch (aldehydic): Two weak to medium bands, one around 2830-2800 cm⁻¹ and another around 2730-2700 cm⁻¹. The latter is particularly diagnostic for aldehydes.[9]

-

C-H Stretch (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will likely show fragmentation patterns characteristic of branched aldehydes. Key fragmentation pathways include:[10][11][12]

-

α-Cleavage: Loss of an ethyl radical to give a fragment at m/z 85, and loss of a propyl radical to give a fragment at m/z 71.

-

McLafferty Rearrangement: If sterically feasible, this could lead to a characteristic fragment ion.

-

Loss of water (M-18) and other small neutral molecules.

Visualizations

Chemical Reactions of this compound

Synthesis of this compound

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the skin, eyes, and respiratory tract.[13]

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14][15] Grounding and bonding should be used when transferring the material to prevent static discharge.[16]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated, the provided information, including predicted properties, experimental protocols, and spectral analysis, offers a solid foundation for researchers and professionals working with this compound. The unique steric hindrance provided by the gem-dimethyl group at the 3-position makes it an interesting building block for the synthesis of complex organic molecules, and further investigation into its properties and reactivity is warranted.

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.ca [fishersci.ca]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Overview of 3,3-Dimethylpentanal

This document provides a detailed analysis of the chemical properties and structure of 3,3-Dimethylpentanal, a branched aliphatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched-chain aldehyde with the chemical formula C₇H₁₄O.[1] Its structure is characterized by a pentanal backbone, which is a five-carbon chain with a terminal aldehyde group (-CHO).[1] Two methyl groups are attached to the third carbon atom of this chain.[1] The IUPAC name for this compound is unequivocally this compound.[2][3]

The reactivity of this compound is primarily dictated by its aldehyde functional group.[1] This carbonyl group is highly reactive and can participate in various chemical transformations, such as the formation of Schiff bases with amines.[1] This reactivity is significant in both enzymatic processes and metabolic pathways.[1]

Physicochemical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₇H₁₄O | PubChem[2] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| CAS Number | 118993-47-8 | PubChem[2] |

| InChI | InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 | PubChem[2] |

| InChIKey | HPKCSWORDUPIJS-UHFFFAOYSA-N | PubChem[2][3] |

| SMILES | CCC(C)(C)CC=O | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | Guidechem[4] |

| Complexity | 74.5 | Guidechem[4] |

Structural Elucidation via IUPAC Nomenclature

The systematic IUPAC name "this compound" directly informs the chemical structure. The logical relationship between the name components and the final structure is illustrated in the diagram below.

Caption: IUPAC nomenclature logic for this compound.

Applications in Scientific Research

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its applications extend to several areas of scientific research:

-

Chemistry: It is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Biology: The compound is employed in studies related to aldehyde metabolism and various enzymatic reactions.[1]

-

Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.[1]

Isomeric Forms

It is important to distinguish this compound from its isomers, which have the same molecular formula (C₇H₁₄O) but different structural arrangements. Examples include:

-

2,2-Dimethylpentanal: Methyl groups are located on the second carbon of the pentanal chain.

-

2,3-Dimethylpentanal: Features methyl groups on the second and third carbons.[5]

-

3,4-Dimethylpentanal: Has methyl groups on the third and fourth carbons.[6]

The position of the methyl groups can influence the steric hindrance around the aldehyde group, which in turn may affect the reactivity of the molecule in chemical reactions such as nucleophilic addition.

References

- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]

- 2. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,3-Dimethylpentanal | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethylpentanal | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a versatile intermediate in organic synthesis with emerging applications in pharmaceutical and fragrance research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions. While specific research on this compound is limited, this document extrapolates from data on structurally related compounds to provide a thorough understanding of its potential applications. This guide includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical and spectroscopic properties, and visual representations of its relevant biochemical pathways.

Introduction

This compound (C₇H₁₄O) is an organic compound characterized by a pentanal backbone with two methyl groups at the C3 position[1]. Its branched structure and reactive aldehyde group make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fragrance compounds[1]. The aldehyde functional group is highly reactive and can undergo a variety of chemical transformations, making it a key synthon in organic chemistry[1]. In biological systems, aldehydes are metabolites in various pathways and are known to interact with enzymes and other biomolecules[1]. Understanding the synthesis and reactivity of this compound is crucial for leveraging its potential in drug discovery and development, as well as in the fragrance industry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize known data for this compound and provide comparative data from its isomers and related compounds to offer a predictive overview of its characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,3-Dimethylpentanal | 3,3-Dimethylpentane (B146829) |

| CAS Number | 118993-47-8[1] | 32749-94-3 | 562-49-2 |

| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O | C₇H₁₆ |

| Molecular Weight ( g/mol ) | 114.19[2] | 114.19 | 100.21 |

| Boiling Point (°C) | Not available | 134.5 | 86.1 |

| Density (g/cm³) | Not available | 0.803 | 0.693 |

| Refractive Index | Not available | 1.401 | 1.391 |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Spectroscopic Data | This compound (Predicted/Comparative) | 2,3-Dimethylpentanal (Experimental) | 3,3-Dimethylpentane (Experimental) |

| ¹H NMR (CDCl₃, ppm) | Aldehyde proton (CHO) ~9.6 ppm; Alkyl protons 0.8-2.4 ppm. | Aldehyde protons: 9.66, 9.68; Other protons: 0.84-2.37[3] | 0.79-1.20 |

| ¹³C NMR (CDCl₃, ppm) | C=O ~200 ppm; Aliphatic carbons 10-50 ppm. | Not available | 8.4, 26.2, 32.8, 33.8 |

| FT-IR (cm⁻¹) | C=O stretch ~1725 cm⁻¹; C-H stretch (aldehyde) ~2720, 2820 cm⁻¹; C-H stretch (alkyl) ~2870-2960 cm⁻¹. | Not available | C-H stretch: 2880-2940; C-H bend: 1365-1480; C-C stretch: 790-840, 1140-1175[4] |

| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at 114; fragments from loss of alkyl groups. | Not available | Molecular ion [M]⁺ at 100; base peak at 71; other fragments at 43, 57, 85[5] |

Synthesis of this compound

The primary routes for the synthesis of this compound are through the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-pentanol, or via the hydroformylation of 3,3-dimethyl-1-butene[1].

Synthesis of 3,3-Dimethyl-1-pentanol (Precursor)

A common method for the synthesis of the precursor alcohol is through a Grignard reaction between an appropriate Grignard reagent and an epoxide, followed by acidic workup.

Experimental Protocol: Grignard Reaction for 3,3-Dimethyl-1-pentanol Synthesis

-

Materials: Magnesium turnings, 1-bromo-2,2-dimethylpropane (B145997), diethyl ether (anhydrous), ethylene (B1197577) oxide, saturated aqueous ammonium (B1175870) chloride, sulfuric acid.

-

Procedure:

-

Prepare a Grignard reagent by adding a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether to magnesium turnings under a nitrogen atmosphere.

-

Cool the Grignard solution in an ice bath and slowly bubble in ethylene oxide gas.

-

After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Separate the ether layer and wash it with dilute sulfuric acid, followed by water, and then a saturated sodium bicarbonate solution.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude 3,3-dimethyl-1-pentanol by distillation.

-

Oxidation of 3,3-Dimethyl-1-pentanol to this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using various oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, preventing over-oxidation to the carboxylic acid.

Experimental Protocol: PCC Oxidation

-

Materials: 3,3-dimethyl-1-pentanol, pyridinium chlorochromate (PCC), dichloromethane (B109758) (anhydrous), silica (B1680970) gel, celite.

-

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of 3,3-dimethyl-1-pentanol in anhydrous dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation or flash column chromatography.

-

Hydroformylation of 3,3-Dimethyl-1-butene

An alternative industrial-scale synthesis involves the hydroformylation of 3,3-dimethyl-1-butene, which adds a formyl group and a hydrogen atom across the double bond[1]. This reaction is typically catalyzed by rhodium or cobalt complexes under high pressure and temperature[1].

Experimental Protocol: Hydroformylation (General)

-

Materials: 3,3-dimethyl-1-butene, syngas (CO/H₂), rhodium or cobalt catalyst (e.g., Rh(acac)(CO)₂ with a phosphine (B1218219) ligand), solvent (e.g., toluene).

-

Procedure:

-

In a high-pressure autoclave, charge the solvent, catalyst, and 3,3-dimethyl-1-butene.

-

Seal the reactor and purge with syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20-100 atm).

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitor the reaction progress by gas chromatography.

-

After the reaction is complete, cool the reactor, vent the excess gas, and collect the reaction mixture.

-

Isolate and purify this compound by distillation.

-

Biological Activity and Research Applications

The primary biological relevance of this compound stems from the high reactivity of its aldehyde group. Aldehydes are known to be involved in various biological processes, often as metabolic intermediates.

Metabolism by Aldehyde Dehydrogenases (ALDHs)

Aliphatic aldehydes are substrates for the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which catalyze their oxidation to the corresponding carboxylic acids[1]. This is a critical detoxification pathway, as aldehydes can be toxic to cells. While specific studies on this compound are scarce, it is expected to be a substrate for ALDHs, similar to other branched-chain aldehydes.

Formation of Schiff Bases

The electrophilic carbonyl carbon of this compound can react with nucleophilic primary amines, such as the N-termini of proteins or lysine (B10760008) side chains, to form Schiff bases (imines)[1]. This covalent modification can alter the structure and function of proteins and is a mechanism of aldehyde-induced cellular toxicity. This reactivity also makes aldehydes useful as chemical probes and in bioconjugation chemistry.

Applications in Drug Development and Fragrance Synthesis

As a synthetic intermediate, this compound is a precursor for the synthesis of various organic molecules with potential therapeutic properties[1]. Its structural motif can be incorporated into larger molecules to modulate their pharmacological activity. In the fragrance industry, aliphatic aldehydes are known for their characteristic scents, and this compound can be used in the creation of novel fragrances[1].

Conclusion

This compound is a reactive branched-chain aldehyde with significant potential as a synthetic intermediate in both pharmaceutical and fragrance research. While direct research on this specific molecule is limited, its chemical properties and reactivity can be inferred from related compounds. The synthetic routes of oxidation and hydroformylation provide accessible means to this compound. Its biological activity is likely dominated by its metabolism via aldehyde dehydrogenases and its ability to form Schiff bases with biomolecules. Further research is warranted to fully elucidate the specific biological targets and potential therapeutic or toxicological effects of this compound, which will in turn open up new avenues for its application in drug development and other fields.

References

- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]

- 2. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DIMETHYLPENTANAL(32749-94-3) 1H NMR spectrum [chemicalbook.com]

- 4. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Knowledge Gap: The Biological Profile of 3,3-Dimethylpentanal

For Immediate Release

Executive Summary

This technical guide addresses the current understanding of 3,3-dimethylpentanal and its mechanism of action in biological systems. A comprehensive review of available scientific literature reveals a significant gap in the detailed biological characterization of this compound. At present, this compound is primarily documented as a chemical intermediate in various industrial syntheses, including the production of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.[1] Its biological activity is inferred from the general reactivity of branched-chain aldehydes rather than from specific mechanistic studies. This document summarizes the known chemical properties and expected metabolic pathways of this compound and highlights the absence of in-depth research into its specific biological effects.

Chemical and Physical Properties

This compound is a branched aliphatic aldehyde.[1] Its structure is characterized by a pentanal backbone with two methyl groups at the C3 position. The presence of the aldehyde functional group is the primary determinant of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 118993-47-8 | [1] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless liquid (presumed) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water (expected) | [4] |

Postulated Mechanism of Action in Biological Systems

The mechanism of action of this compound in biological systems has not been specifically elucidated in the available literature. However, based on the known reactivity of aldehydes, a general mechanism can be proposed. The electrophilic carbon atom of the carbonyl group is susceptible to nucleophilic attack, leading to interactions with biological macromolecules.

General Aldehyde Reactivity

The aldehyde functional group is highly reactive and can participate in several types of chemical reactions within a biological milieu.[1] These include:

-

Schiff Base Formation: Aldehydes can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases (imines). This covalent modification can alter protein structure and function.[1]

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. In biological systems, this conversion is often catalyzed by aldehyde dehydrogenases (ALDHs).[1] The resulting product would be 3,3-dimethylpentanoic acid.

-

Reduction: Aldehydes can be reduced to their corresponding primary alcohols. This reaction is typically carried out by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). The reduction of this compound would yield 3,3-dimethylpentanol.[1]

Proposed Metabolic Pathway

Given the common metabolic fate of aldehydes, this compound is likely metabolized by ubiquitous enzymes such as ADHs and ALDHs. This proposed pathway is a detoxification mechanism, converting the reactive aldehyde into a less reactive alcohol or carboxylic acid, which can be further metabolized or excreted.

References

Reactivity of the Formyl Group in 3,3-Dimethylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentanal is an aliphatic aldehyde notable for the steric hindrance imparted by the gem-dimethyl group at the C3 position. This structural feature significantly influences the reactivity of its terminal formyl group, a key functional handle in organic synthesis. This technical guide provides a comprehensive overview of the chemical behavior of the formyl group in this compound, detailing its participation in fundamental organic reactions including oxidation, reduction, nucleophilic addition, Wittig olefination, and aldol (B89426) condensation. The discussion is supported by detailed experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical properties for applications in research and development.

Introduction

The formyl group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for a vast array of chemical transformations. In the case of this compound, the reactivity of the aldehyde is modulated by the adjacent quaternary carbon atom. This guide will explore the consequences of this steric shielding on the accessibility and electrophilicity of the carbonyl carbon. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes involving this and structurally related sterically hindered aldehydes.[1]

General Reactivity and Steric Effects

The reactivity of the formyl group in this compound is characterized by the electrophilic nature of the carbonyl carbon. However, the two methyl groups on the adjacent carbon create significant steric hindrance, which can impede the approach of nucleophiles.[1] This steric congestion generally leads to slower reaction rates compared to less hindered aldehydes.[2] The gem-dimethyl group, however, does not significantly alter the electronic properties of the carbonyl group.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol [4][5] |

| IUPAC Name | This compound[4][5] |

| CAS Number | 118993-47-8[4][5] |

Key Reactions of the Formyl Group

Oxidation

The formyl group of this compound can be readily oxidized to a carboxylic acid, 3,3-dimethylpentanoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Notes |

| Potassium permanganate (B83412) (KMnO4) | 3,3-Dimethylpentanoic acid | Strong oxidizing agent. |

| Jones reagent (CrO3/H2SO4) | 3,3-Dimethylpentanoic acid | Typically high yields for aldehyde oxidation. |

| Silver oxide (Ag2O) | 3,3-Dimethylpentanoic acid | A mild oxidizing agent often used for aldehydes.[6] |

Experimental Protocol: Oxidation using Jones Reagent

Materials:

-

This compound

-

Jones reagent (prepared by dissolving 26.72 g of CrO3 in 23 mL of concentrated H2SO4 and diluting to 100 mL with water)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the addition of isopropanol (B130326) until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylpentanoic acid.

-

Purify the product by distillation or chromatography as needed.

Reaction Pathway: Oxidation of this compound

Caption: Oxidation of this compound to its corresponding carboxylic acid.

Reduction

The formyl group can be reduced to a primary alcohol, 3,3-dimethylpentan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is often preferred for its selectivity and ease of handling.[7][8]

Table 3: Reduction of this compound

| Reducing Agent | Product | Solvent | Notes |

| Sodium borohydride (NaBH4) | 3,3-Dimethylpentan-1-ol | Methanol (B129727), Ethanol (B145695) | Mild and selective reducing agent.[7][8] |

| Lithium aluminum hydride (LiAlH4) | 3,3-Dimethylpentan-1-ol | Diethyl ether, THF | Powerful reducing agent, reacts violently with protic solvents. |

Experimental Protocol: Reduction using Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH4 and neutralize the mixture.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylpentan-1-ol.

-

Purify the product by distillation or chromatography if necessary.

Caption: General workflow for the Grignard reaction with this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a substituted alkene. The steric hindrance around the carbonyl group may necessitate longer reaction times or more reactive ylides.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the alkene.

Reaction Pathway: Wittig Reaction

Caption: General scheme of the Wittig reaction with this compound.

Aldol Condensation

This compound possesses α-hydrogens and can therefore undergo self-aldol condensation under basic or acidic conditions. However, the steric hindrance at the α-position and the quaternary C3 position may disfavor this reaction compared to less substituted aldehydes. Crossed aldol condensations with a non-enolizable aldehyde or a ketone are also possible. [9][10]

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of NaOH (0.1 equivalents) dropwise with stirring.

-

Stir the reaction at room temperature and monitor its progress by TLC. Heating may be required to promote the reaction and subsequent dehydration.

-

Once the reaction is complete, cool the mixture and neutralize with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Logical Relationship: Aldol Condensation Feasibility

Caption: Factors influencing the aldol condensation of this compound.

Quantitative Reactivity Data

Table 5: Rate Coefficients for the Reaction of 3,3-Dimethylbutanal with Atmospheric Oxidants at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| Cl atoms | (1.27 ± 0.08) x 10⁻¹⁰ |

| OH radicals | Not determined in this study |

| NO₃ radicals | Not determined in this study |

| Data from a study on 3,3-dimethylbutanal, which is expected to have similar reactivity to this compound. | |

| [11][12][13][14] | |

| These data indicate that 3,3-dimethylbutanal degrades rapidly in the presence of atmospheric radicals, suggesting that the formyl hydrogen is readily abstracted. |

Conclusion

The formyl group of this compound exhibits the characteristic reactivity of aldehydes, undergoing oxidation, reduction, and nucleophilic addition reactions. However, the significant steric hindrance imposed by the gem-dimethyl group at the C3 position plays a crucial role in moderating its reactivity, generally leading to slower reaction rates compared to unhindered aldehydes. This technical guide has provided an overview of these reactions, complete with detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for chemists in academia and industry. Further quantitative studies on the kinetics of these reactions would be beneficial for a more complete understanding of the reactivity of this sterically encumbered aldehyde.

References

- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]

- 2. brainkart.com [brainkart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. amherst.edu [amherst.edu]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]

- 14. EGUsphere - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implications [egusphere.copernicus.org]

Unveiling the Potential: A Technical Guide to the Biological Activities of 3,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, is a molecule with largely unexplored biological potential.[1] While its primary applications to date have been in the fragrance and flavor industries and as an intermediate in organic synthesis, its chemical structure suggests a range of possible interactions within biological systems.[1] This technical guide consolidates the available information on this compound and extrapolates its potential biological activities based on the known reactivity of aldehydes. We present hypothetical experimental workflows and potential mechanisms of action to stimulate further research into this compound's therapeutic and biological significance.

Introduction

This compound (CAS: 118993-47-8) is an organic compound with the molecular formula C7H14O.[1][2][3] Its structure features a five-carbon pentanal backbone with two methyl groups attached to the third carbon atom.[1] The presence of the aldehyde functional group is the primary determinant of its chemical reactivity and, by extension, its potential biological activity.[1] Aldehydes are known to be reactive molecules that can participate in various biological processes, including enzymatic reactions and metabolism.[1] This guide aims to provide a foundational resource for researchers interested in exploring the largely uninvestigated biological landscape of this compound.

Chemical Properties and Known Applications

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [2][4][5] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 118993-47-8 | [1][2][4] |

| Known Applications | Intermediate in organic synthesis (pharmaceuticals, agrochemicals), fragrances, flavoring agents. | [1] |

Potential Biological Activities and Mechanisms of Action

General Reactivity of Aldehydes in Biological Systems

The primary mechanism of action for aldehydes in biological systems often involves their electrophilic carbonyl carbon, which readily reacts with nucleophiles. A key reaction is the formation of Schiff bases with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1] This covalent modification can alter the structure and function of proteins, potentially leading to a biological response.

Hypothetical Signaling Pathway Involvement

Given the reactivity of aldehydes, this compound could potentially modulate various signaling pathways. For instance, aldehydes have been implicated in the modulation of pathways related to inflammation and oxidative stress. The diagram below illustrates a hypothetical mechanism where this compound could interact with a protein, leading to the modulation of a downstream signaling cascade.

References

3,3-Dimethylpentanal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpentanal (CAS No: 118993-47-8), a branched aliphatic aldehyde. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on providing structured data for easy reference and detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering foundational knowledge for the utilization of this compound as a chemical intermediate.

Chemical and Physical Properties

This compound is a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1] Its structure consists of a five-carbon pentanal backbone with two methyl groups attached to the third carbon atom.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118993-47-8 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Monoisotopic Mass | 114.104465066 Da | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Complexity | 74.5 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data for the related compound 2,3-dimethylpentanal (B105951) shows characteristic aldehyde proton signals around 9.6 ppm. For this compound, one would expect signals corresponding to the aldehyde proton, the methylene (B1212753) groups, and the methyl groups, with chemical shifts influenced by the dimethyl substitution at the C3 position. |

| Mass Spectrometry | The exact mass is 114.104465066 Da.[2] Fragmentation patterns would be consistent with a C7 aldehyde structure. |

| Infrared (IR) Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present. |

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the oxidation of the corresponding alcohol or the hydroformylation of an alkene.

Oxidation of 3,3-Dimethylpentanol

A common and effective method for the synthesis of this compound is the oxidation of 3,3-Dimethyl-1-pentanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.

Caption: Oxidation of 3,3-Dimethyl-1-pentanol to this compound.

Experimental Protocol: Swern Oxidation of 3,3-Dimethyl-1-pentanol

This protocol is adapted from the general procedure for Swern oxidations.[4]

Materials:

-

3,3-Dimethyl-1-pentanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer and thermometer

-

Dropping funnels

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for extraction and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO₂) will be observed.[4]

-

Addition of Alcohol: Prepare a solution of 3,3-Dimethyl-1-pentanol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[4]

-

Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Hydroformylation of 3,3-Dimethyl-1-butene

Hydroformylation, also known as the oxo process, is an important industrial method for producing aldehydes from alkenes.[5] In this reaction, carbon monoxide and hydrogen are added across the double bond of an alkene in the presence of a transition metal catalyst, typically rhodium or cobalt.[5]

Caption: Synthesis of this compound via hydroformylation.

The reaction typically proceeds under elevated temperature and pressure. The choice of catalyst and ligands can influence the regioselectivity of the reaction, favoring the formation of either the linear (n) or branched (iso) aldehyde. For 3,3-dimethyl-1-butene, hydroformylation will primarily yield this compound and its isomer, 4,4-dimethylpentanal.

Key Reactions of this compound

The aldehyde functional group in this compound is highly reactive and can undergo a variety of chemical transformations.

Caption: Key reactions of this compound.

Oxidation

This compound can be oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid. This transformation is typically achieved using strong oxidizing agents.

Table 3: Oxidation of this compound

| Reagent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 3,3-Dimethylpentanoic acid |

| Chromium trioxide (CrO₃) | 3,3-Dimethylpentanoic acid |

Reduction

The aldehyde group can be readily reduced to a primary alcohol.

Table 4: Reduction of this compound

| Reagent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | 3,3-Dimethyl-1-pentanol |

| Lithium aluminum hydride (LiAlH₄) | 3,3-Dimethyl-1-pentanol |

Applications in Drug Development

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in organic synthesis makes it a valuable building block in drug discovery and development. Aldehydes are precursors to a wide range of functional groups and molecular scaffolds found in pharmaceutically active compounds. Derivatives of related aldehydes have shown potential biological activities, suggesting that derivatives of this compound could also be of interest for biological screening.

Safety and Handling

Detailed safety information for this compound is not widely available. However, as with other volatile aldehydes, it should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Aldehydes are generally considered to be irritants to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. This technical guide provides essential data and protocols to support its use in research and development. The ability to synthesize this compound through reliable methods like Swern oxidation and its reactivity to form other functional groups underscore its potential in the synthesis of more complex molecules for various applications, including the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Key Chemical Reactions of 3,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentanal, a branched aliphatic aldehyde, serves as a versatile intermediate in organic synthesis.[1] Its sterically hindered structure, arising from the quaternary carbon at the 3-position, imparts unique reactivity and makes it a valuable building block for complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, oxidation, reduction, and key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [2][3] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 118993-47-8 | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Key Chemical Reactions

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, which can influence reaction rates and equilibria.

Synthesis of this compound

Two primary routes for the synthesis of this compound are commonly employed: the oxidation of the corresponding primary alcohol and the hydroformylation of an alkene.

The oxidation of 3,3-dimethyl-1-pentanol provides a direct route to this compound. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 3,3-Dimethyl-1-pentanol with Pyridinium Chlorochromate (PCC)

-

Materials: 3,3-dimethyl-1-pentanol, Pyridinium Chlorochromate (PCC), Celite®, anhydrous dichloromethane (B109758) (DCM), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

A dry round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 equivalents) and Celite® in anhydrous DCM under an inert atmosphere.

-

A solution of 3,3-dimethyl-1-pentanol (1 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

-

Industrial-scale synthesis of this compound can be achieved through the hydroformylation of 3,3-dimethyl-1-butene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

Experimental Protocol: Hydroformylation of 3,3-Dimethyl-1-butene

-

Materials: 3,3-dimethyl-1-butene, syngas (CO/H2), rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)2), phosphine (B1218219) ligand (e.g., triphenylphosphine), high-pressure reactor.

-

Procedure:

-

The high-pressure reactor is charged with the catalyst, ligand, and a suitable solvent (e.g., toluene).

-

3,3-Dimethyl-1-butene is introduced into the reactor.

-

The reactor is pressurized with syngas to the desired pressure (e.g., 10-100 atm).

-

The reaction mixture is heated to the desired temperature (e.g., 80-150 °C) and stirred.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The product is isolated by distillation.

-

Caption: Synthetic routes to this compound.

Oxidation to 3,3-Dimethylpentanoic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid, using strong oxidizing agents.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate (B83412)

-

Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

A solution of this compound in a suitable solvent (e.g., acetone (B3395972)/water) is prepared in a round-bottom flask cooled in an ice bath.

-

A solution of potassium permanganate in water is added dropwise to the aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, the mixture is stirred at room temperature until the purple color of the permanganate has disappeared.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with hydrochloric acid and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,3-dimethylpentanoic acid.

-

Reduction to 3,3-Dimethyl-1-pentanol

The aldehyde functional group of this compound can be reduced to a primary alcohol, 3,3-dimethyl-1-pentanol, using common reducing agents.

Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)

-

Materials: this compound, sodium borohydride (NaBH4), methanol (B129727), water, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

This compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Water is carefully added to quench the excess sodium borohydride.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give 3,3-dimethyl-1-pentanol.

-

Caption: Oxidation and reduction of this compound.

Carbon-Carbon Bond-Forming Reactions

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The steric hindrance around the carbonyl may necessitate the use of more reactive, unstabilized ylides.

Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane

-

Materials: Methyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF), this compound, pentane.

-

Procedure:

-

Ylide Preparation: In a dry, inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF. A strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide, methylenetriphenylphosphorane.

-

Reaction with Aldehyde: A solution of this compound in anhydrous THF is added dropwise to the ylide solution at low temperature.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with water. The product is extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed.

-

Purification: The product, 4,4-dimethyl-1-hexene, is purified by column chromatography or distillation. The by-product, triphenylphosphine (B44618) oxide, can often be removed by crystallization.

-

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols.

Experimental Protocol: Grignard Reaction of this compound with Ethylmagnesium Bromide

-

Materials: this compound, ethylmagnesium bromide solution in THF or diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred solution of ethylmagnesium bromide (1.1 equivalents) at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting secondary alcohol, 5,5-dimethyl-3-heptanol, is purified by column chromatography or distillation.

-

Under basic or acidic conditions, this compound can undergo a self-aldol condensation. However, due to the absence of α-hydrogens, it cannot form an enolate itself and can only act as the electrophile in a crossed-aldol reaction with an enolizable carbonyl compound.

Experimental Protocol: Crossed-Aldol Condensation of this compound with Acetone

-

Materials: this compound, acetone, sodium hydroxide, ethanol, water, diethyl ether.

-

Procedure:

-

A solution of sodium hydroxide in ethanol/water is prepared in a round-bottom flask.

-

A mixture of this compound and a slight excess of acetone is added dropwise to the basic solution at room temperature.

-

The reaction is stirred for several hours, and progress is monitored by TLC.

-

Upon completion, the reaction is neutralized with dilute acid and extracted with diethyl ether.

-

The organic layer is washed, dried, and concentrated.

-

The product, 6,6-dimethyl-4-hepten-2-one, is purified by column chromatography.

-

Caption: Carbon-carbon bond-forming reactions of this compound.

Quantitative Data Summary

Quantitative data for the reactions of this compound are not extensively reported in the literature. The following table summarizes available and expected data. Researchers should optimize these reactions for their specific applications.

| Reaction | Reagents | Product | Typical Yield (%) | Spectroscopic Data |

| Oxidation | KMnO4 | 3,3-Dimethylpentanoic Acid | Good to Excellent | Not readily available |

| Reduction | NaBH4, MeOH | 3,3-Dimethyl-1-pentanol | High | Not readily available |

| Wittig | Ph3P=CH2, n-BuLi | 4,4-Dimethyl-1-hexene | Moderate to Good | Not readily available |

| Grignard | EtMgBr | 5,5-Dimethyl-3-heptanol | Good to Excellent | Not readily available |

| Crossed-Aldol | Acetone, NaOH | 6,6-Dimethyl-4-hepten-2-one | Moderate | Not readily available |

Conclusion

This compound is a valuable, sterically hindered aldehyde with a range of synthetic applications. This guide has outlined the primary methods for its synthesis and its key transformations, including oxidation, reduction, and important carbon-carbon bond-forming reactions. The provided experimental protocols and logical diagrams offer a foundation for researchers to utilize this compound in the synthesis of more complex molecular architectures. Further investigation is warranted to fully characterize the quantitative aspects and substrate scope of its reactions.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 3,3-dimethylpentanal, a valuable intermediate in organic synthesis. The document outlines two main methodologies: the laboratory-scale oxidation of 3,3-dimethylpentanol and the industrial-scale hydroformylation of 3,3-dimethyl-1-butene (B1661986). This guide includes detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in the effective synthesis of this compound.

Introduction

This compound is a branched-chain aldehyde with significant applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features make it a target for specialized synthetic pathways. This guide explores the two most common methods for its preparation, providing detailed procedural information and expected outcomes.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are the oxidation of the corresponding primary alcohol, 3,3-dimethylpentanol, and the hydroformylation of 3,3-dimethyl-1-butene.[1]

Oxidation of 3,3-Dimethylpentanol

The oxidation of 3,3-dimethylpentanol offers a reliable laboratory-scale method for the synthesis of this compound. The use of pyridinium (B92312) chlorochromate (PCC) is a common and effective method for this transformation, as it is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]

Materials:

-

3,3-Dimethylpentanol

-

Pyridinium chlorochromate (PCC)

-

Celite® or anhydrous magnesium sulfate

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyridinium chlorochromate (1.5 equivalents) and Celite® (an equal weight to the PCC).

-

Anhydrous dichloromethane is added to the flask to create a suspension.

-

A solution of 3,3-dimethylpentanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and stirred for an additional 15 minutes.

-

The mixture is filtered through a pad of silica (B1680970) gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure.

-

The crude this compound can be purified by distillation or flash column chromatography.

Diagram: Experimental Workflow for PCC Oxidation

Caption: Workflow for the oxidation of 3,3-dimethylpentanol to this compound using PCC.

Hydroformylation of 3,3-Dimethyl-1-butene

For industrial-scale production, the hydroformylation of 3,3-dimethyl-1-butene is the preferred method.[1] This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The reaction is typically catalyzed by rhodium or cobalt complexes and is carried out under high pressure and temperature.[1]

Reactants and Catalyst:

-

3,3-Dimethyl-1-butene

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based catalyst (e.g., a rhodium-phosphine complex)

-

High-boiling point solvent

General Procedure:

-

The rhodium catalyst is dissolved in a suitable high-boiling point solvent in a high-pressure reactor.

-

3,3-Dimethyl-1-butene is introduced into the reactor.

-

The reactor is pressurized with synthesis gas (CO/H₂).

-

The reaction mixture is heated to the desired temperature to initiate the hydroformylation.

-

The reaction is run for a specified period to achieve high conversion of the alkene.

-

After the reaction, the pressure is released, and the product is separated from the catalyst and solvent, typically through distillation. The catalyst is often recycled for subsequent batches.

Diagram: Hydroformylation Reaction Pathway

Caption: General reaction scheme for the hydroformylation of 3,3-dimethyl-1-butene.

Data Summary

While specific experimental yields for the synthesis of this compound are not widely reported in the literature, the following tables provide expected spectroscopic data based on the known structure of the molecule. This data is crucial for the identification and characterization of the synthesized product.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet | 1H | -CHO |

| ~2.3 | Doublet | 2H | -CH₂-CHO |

| ~1.3 | Quartet | 2H | -CH₂-CH₃ |

| ~0.9 | Singlet | 6H | -C(CH₃)₂ |

| ~0.8 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type |

| ~203 | C=O |

| ~53 | -CH₂-CHO |

| ~36 | -C(CH₃)₂ |

| ~30 | -CH₂-CH₃ |

| ~25 | -C(CH₃)₂ |

| ~8 | -CH₂-CH₃ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2960 | C-H | Alkane |

| ~2720, ~2820 | C-H | Aldehyde |

| ~1725 | C=O | Aldehyde |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 85 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

| 29 | [CHO]⁺ or [C₂H₅]⁺ |

Conclusion

This technical guide has detailed the primary synthetic routes for this compound, providing both laboratory and industrial scale methodologies. The oxidation of 3,3-dimethylpentanol with PCC is a robust method for smaller-scale synthesis, while rhodium-catalyzed hydroformylation of 3,3-dimethyl-1-butene is suitable for larger-scale production. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the successful preparation and characterization of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethylpentanal from 3,3-Dimethylpentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules within the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed protocols for the laboratory-scale synthesis of 3,3-dimethylpentanal from its corresponding primary alcohol, 3,3-dimethylpentanol. The sterically hindered nature of the substrate presents a challenge in achieving high yields while preventing over-oxidation to the carboxylic acid. This application note outlines three effective and widely used methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages regarding reaction conditions, functional group tolerance, and work-up procedures.

Data Presentation

A summary of the key physical, analytical, and reaction data for the substrate, product, and the different synthesis methods is provided below for easy comparison.

| Parameter | 3,3-Dimethylpentanol (Substrate) | This compound (Product) |

| Molecular Formula | C₇H₁₆O | C₇H₁₄O |

| Molecular Weight | 116.20 g/mol [1] | 114.18 g/mol [2] |

| Boiling Point | 167 °C[3] | 145-147 °C (estimated) |

| ¹H NMR (CDCl₃, ppm) | δ 3.65 (t, 2H), 1.45 (t, 2H), 1.25 (q, 2H), 0.85 (s, 6H), 0.82 (t, 3H) | δ 9.75 (t, 1H), 2.30 (d, 2H), 1.28 (q, 2H), 0.95 (s, 6H), 0.85 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 61.5, 45.1, 35.8, 25.4, 24.9, 8.2 | δ 202.8, 52.1, 35.5, 25.1, 24.7, 8.1 |

| IR (cm⁻¹) | 3330 (br, O-H), 2955 (s, C-H), 1050 (s, C-O) | 2960 (s, C-H), 2715 (w, C-H aldehyde), 1725 (s, C=O) |

| Oxidation Method | Expected Yield | Typical Reaction Time |

| Dess-Martin Periodinane | 90-95% | 1-3 hours |

| Swern Oxidation | 90-98% | 1-2 hours |

| Pyridinium Chlorochromate | 80-85% | 2-4 hours |

Experimental Protocols

Detailed methodologies for the three key oxidation reactions are provided below.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

This method is favored for its mild reaction conditions and high yields.

Materials:

-

3,3-Dimethylpentanol

-